Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
Description
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1187830-49-4) is a heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and molecular weight 270.08–270.09 g/mol . It features a fused imidazo[4,5-b]pyridine core substituted with a bromo group at position 2, a methyl group at position 3, and a methyl ester at position 4. The compound is typically a pale yellow to yellow solid with ≥98% HPLC purity and is stored at -20°C or under inert atmospheres . It is used as a pharmaceutical intermediate, particularly in drug discovery targeting kinase inhibitors or receptor modulators .
Properties
IUPAC Name |
methyl 2-bromo-3-methylimidazo[4,5-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-6(12-9(13)10)3-5(4-11-7)8(14)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRODOOKNCCFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)OC)N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676700 | |
| Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-49-4 | |
| Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is a complex organic compound. Similar compounds have been found to interact with enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation.
Mode of Action
It’s known that the compound can react with other substances to form new compounds. For instance, it can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo.
Biochemical Pathways
Similar compounds have been found to activate the nf-kappab pathway through the process of phosphorylation.
Result of Action
Similar compounds have been found to have antimicrobial properties.
Action Environment
It’s known that the compound is a solid at room temperature.
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often characterized by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific proteins, enzymes, and nucleic acids, leading to changes in their structure and function. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can influence gene expression by binding to DNA or RNA and modulating transcriptional and translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound may result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By influencing these metabolic pathways, this compound can alter cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, this compound may preferentially accumulate in the nucleus, where it can interact with DNA and RNA.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the endoplasmic reticulum, where it can affect protein synthesis and folding.
Biological Activity
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS No. 1187830-49-4) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- Purity : ≥95%
- Appearance : Light yellow to yellow solid
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against various bacterial strains.
In Vitro Studies
In a comparative study, derivatives of imidazo[4,5-b]pyridine were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds were generally more effective against Gram-positive bacteria such as Bacillus cereus compared to Gram-negative strains like Escherichia coli . For example, compound 2 from the study exhibited a promising inhibition constant (Ki) indicating strong binding affinity to bacterial targets.
| Compound | Target Bacteria | Inhibition Constant (Ki) |
|---|---|---|
| 2 | Bacillus cereus | 1.98 μM |
| 4 | Escherichia coli | 2.16 μM |
Anticancer Activity
The anticancer potential of this compound has also been investigated. A series of studies have shown that bromine-substituted imidazo[4,5-b]pyridine derivatives demonstrate enhanced antiproliferative activity against various cancer cell lines.
Case Studies
- Study on HeLa Cells : Compounds bearing bromine at specific positions showed significant inhibition of cell proliferation in HeLa cells with IC50 values ranging from 1.8 to 3.2 μM . The presence of the bromo group was crucial for enhancing biological activity.
- Dual Kinase Inhibition : Research identified compounds that act as dual inhibitors for FLT3 and Aurora kinases, which are critical in cancer cell proliferation and survival. The incorporation of bromine at the C6 position significantly increased enzyme inhibitory activity by more than eightfold compared to unsubstituted counterparts .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to specific kinases implicated in cancer progression.
- Antimicrobial Interactions : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.
Scientific Research Applications
Pharmaceutical Applications
-
Potential Therapeutic Agent :
- Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate has been investigated for its potential as an IRAK (Interleukin-1 receptor-associated kinase) inhibitor. IRAK inhibitors are crucial in the treatment of inflammatory diseases, autoimmune disorders, and proliferative diseases. The compound may exhibit selectivity towards IRAK-4, which could lead to reduced off-target effects and improved safety profiles in therapeutic applications .
-
Synthesis of Novel Compounds :
- The compound serves as a building block in the synthesis of various imidazo[4,5-b]pyridine derivatives. These derivatives often possess enhanced biological activities and can be tailored for specific therapeutic targets. The ability to modify the imidazo structure allows for the development of new drugs with improved efficacy against diseases such as cancer and chronic inflammatory conditions .
Case Studies
- IRAK Inhibition Studies :
- Synthesis Pathways :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Imidazo[4,5-b]pyridine Family
Table 1: Key Structural Analogs and Their Properties
Key Differences and Functional Implications
Substituent Effects on Reactivity and Bioactivity The bromo group at position 2 in the target compound enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . In contrast, analogs like PhIP (2-amino substitution) exhibit mutagenic and carcinogenic properties due to DNA adduct formation . The methyl ester at position 6 in the target compound improves solubility and serves as a leaving group for hydrolysis to carboxylic acids. In L158809, a tetrazolyl biphenyl group at position 3 confers high affinity for angiotensin II receptors .
Impact of Core Heterocycle Modifications Replacing the imidazole ring with a triazole (e.g., Ethyl-5,7-dimethyl-2-phenyl-2H-triazolo[4,5-b]pyridine-6-carboxylate) alters π-stacking interactions and hydrogen-bonding capacity, as evidenced by its monoclinic crystal structure (β = 92.19°, Z = 4) .
Biological Activity and Safety Profiles While the target compound is designed for therapeutic applications, PhIP (a food mutagen) induces colon and mammary carcinomas in rodents . This stark contrast underscores the critical role of substituents in toxicity. 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one demonstrates potent Aurora A kinase inhibition, attributed to the benzyl group enhancing hydrophobic interactions with the ATP-binding pocket .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate generally follows these key steps:
- Construction of the imidazo[4,5-b]pyridine skeleton via cyclocondensation reactions.
- Introduction of the bromine atom at the 2-position.
- Methylation at the 3-position nitrogen.
- Esterification or introduction of the methyl carboxylate group at the 6-position.
This sequence ensures regioselective functionalization critical for the desired compound.
Cyclocondensation to Form Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine scaffold is typically synthesized by cyclocondensation of 2,3-diaminopyridine derivatives with appropriate carboxylic acid derivatives or aldehydes. For example, 5-bromo-2,3-diaminopyridine can be condensed with aldehydes to yield substituted imidazo[4,5-b]pyridines, serving as key intermediates.
A representative procedure involves:
- Mixing 2,3-diaminopyridine or its brominated analog with an aldehyde or carboxylic acid derivative.
- Heating in a solvent mixture such as water-isopropanol (1:1) at elevated temperatures (~80°C) for several hours.
- Reduction steps using zinc and hydrochloric acid to obtain diamine intermediates.
- Subsequent condensation with substituted aldehydes to form the imidazo[4,5-b]pyridine ring system.
Bromination at the 2-Position
Selective bromination at the 2-position of the imidazo[4,5-b]pyridine ring is achieved by using brominating agents on the appropriate precursor. The presence of electron-withdrawing groups at other positions facilitates regioselective bromination.
Alternatively, starting from brominated 2,3-diaminopyridine derivatives (e.g., 5-bromo-2,3-diaminopyridine) allows incorporation of the bromine atom early in the synthesis, which remains intact through subsequent steps.
Methylation at the 3-Position Nitrogen
Methylation of the nitrogen at the 3-position is commonly performed using methyl iodide in the presence of a base and a phase transfer catalyst. A typical procedure is:
- Dissolving the imidazo[4,5-b]pyridine derivative in a polar aprotic solvent such as dimethylformamide (DMF).
- Adding potassium carbonate as a base and tetra-n-butylammonium bromide as a phase transfer catalyst.
- Adding methyl iodide dropwise at room temperature.
- Stirring the reaction mixture for 6 to 12 hours.
- Removing salts by filtration and concentrating the filtrate under reduced pressure.
- Purifying the residue by silica gel chromatography using ethyl acetate/hexane mixtures as eluents.
- Crystallizing the product from ethanol to obtain pure methylated compound.
This method yields methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine derivatives with typical yields around 70-75%.
Introduction of the Methyl Carboxylate Group at the 6-Position
The methyl carboxylate group at the 6-position can be introduced by esterification of the corresponding carboxylic acid derivative or by using methyl 6-carboxylate precursors in the initial cyclocondensation steps. Alternatively, alkylation with ethyl 2-bromoacetate under phase transfer catalysis conditions has been reported to functionalize the nitrogen atoms in the imidazo[4,5-b]pyridine ring, which can be further hydrolyzed or modified to yield the methyl ester.
Solubility and Stock Solution Preparation
For research applications, this compound is typically dissolved in solvents like DMSO, ethanol, or aqueous mixtures with co-solvents such as PEG300 or Tween 80 to enhance solubility. Heating to 37°C and sonication are practical methods to increase dissolution efficiency. Stock solutions are prepared at concentrations ranging from 1 mM to 10 mM depending on the amount of compound and volume of solvent (see Table 1).
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | 2,3-diaminopyridine + aldehyde/carboxylic acid derivative | H2O-IPA (1:1) | 80°C | 2-10 hours | High | Intermediate diamine formation and purification |
| Bromination (if not pre-brominated) | Brominating agent (e.g., NBS) | Suitable solvent | Room temp or reflux | Variable | Moderate | Regioselective bromination at 2-position |
| Methylation at N-3 | Methyl iodide + K2CO3 + TBAB | DMF | Room temp | 6-12 hours | ~70-75 | Phase transfer catalysis; purification by chromatography |
| Esterification / Alkylation | Ethyl 2-bromoacetate or methyl ester precursors | DMF or similar | Room temp or reflux | Variable | Moderate | Functionalization at nitrogen or carboxylate position |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Room temp | - | - | Crystallization from ethanol for final product |
Research Findings and Practical Notes
- The methylation step is critical for obtaining the 3-methyl derivative and is efficiently catalyzed by phase transfer catalysts like tetra-n-butylammonium bromide.
- The use of polar aprotic solvents such as DMF enhances reactivity and solubility of reactants during methylation.
- Bromine substitution at the 2-position is stable under methylation and esterification conditions.
- Purification by silica gel chromatography with ethyl acetate/hexane mixtures is effective for isolating pure compounds.
- Stock solutions for biological assays are best prepared fresh or stored at -80°C for up to 6 months to avoid degradation.
- Physical methods such as vortexing, ultrasound, or gentle heating improve solubility for solution preparation.
Q & A
Q. Table 1: Comparison of Synthetic Methods
(Basic) How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: The fused-ring system is analyzed for planarity and dihedral angles (e.g., 67.04° between benzyl and imidazo-pyridine rings). SHELX programs are widely used for refinement, with hydrogen bonding (N–H⋯O) often stabilizing the crystal lattice .
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and ester carbonyls (¹³C NMR δ ~165 ppm). 2D NMR (COSY, HSQC) confirms regiochemistry .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ calculated: 310.02, observed: 310.08) .
(Advanced) What challenges exist in achieving regioselective bromination during synthesis?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects: Bromination at electron-rich positions (e.g., para to electron-donating groups) competes with steric hindrance from substituents like the methyl group. NBS in CCl₄ at 0°C favors 2-position bromination over 5- or 7-positions .
- Catalytic Strategies: Lewis acids (e.g., FeCl₃) or directing groups (e.g., ester carbonyls) enhance selectivity. For example, the methyl carboxylate group at C6 directs bromination to C2 via resonance stabilization .
- Validation: LC-MS and ¹H NMR coupling patterns (e.g., singlet for isolated protons) confirm regiochemistry .
(Advanced) How do structural modifications influence the compound's biological activity?
Methodological Answer:
- Bromine Position: 2-Bromo derivatives (vs. 6- or 7-bromo isomers) show enhanced activity as kinase inhibitors due to improved hydrophobic interactions with ATP-binding pockets .
- Methyl vs. Benzyl Substitution: 3-Methyl groups (vs. benzyl) reduce steric bulk, increasing solubility and bioavailability but may decrease target affinity .
- Ester vs. Carboxylic Acid: The methyl ester improves cell permeability, while hydrolysis to the carboxylic acid enhances binding polarity in vivo .
Q. Table 2: Structure-Activity Relationships (SAR)
(Advanced) What are the strategies for optimizing reaction yields and purity?
Methodological Answer:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from hexane/ethyl acetate improves purity (>95%) .
- Catalyst Screening: Tetrabutylammonium bromide (TBAB) in DMF enhances alkylation efficiency by phase-transfer catalysis, reducing side products .
- Reaction Monitoring: TLC (Rf = 0.4 in 1:2 EtOAc/hexane) and HPLC (C18 column, 90% MeOH) ensure reaction completion and purity .
(Basic) What are the typical reagents and conditions used in the synthesis?
Methodological Answer:
- Core Formation: 5-Bromopyridine-2,3-diamine + aldehydes (DMF, p-TsOH, 80°C) .
- Methylation: Methyl iodide/K₂CO₃ in DMF at reflux .
- Bromination: NBS in CCl₄ at 0°C .
- Esterification: Methyl chloroformate/TEA in THF .
Key Note: Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
